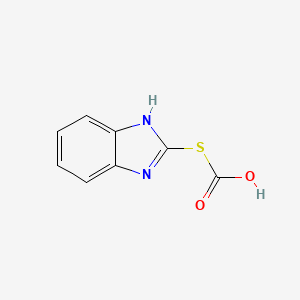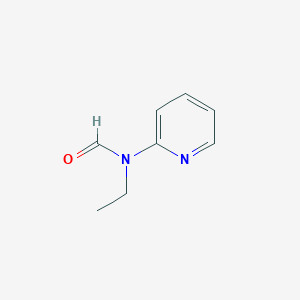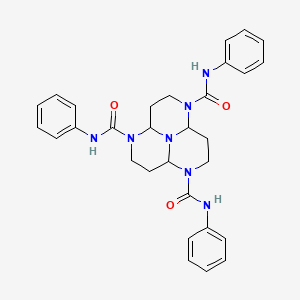
Cyclopropanecarbonyl chloride, 1-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride, 1-ethoxy- is a chemical compound with the molecular formula C6H9ClO2. It is a derivative of cyclopropanecarbonyl chloride, featuring an ethoxy group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 1-ethoxy- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the introduction of an ethoxy group. The reaction typically involves heating cyclopropanecarboxylic acid with thionyl chloride at around 60°C for several hours. The resulting cyclopropanecarbonyl chloride is then reacted with ethanol to form cyclopropanecarbonyl chloride, 1-ethoxy-.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and stored under inert conditions to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarbonyl chloride, 1-ethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form cyclopropanecarboxylic acid and ethanol.
Reduction: It can be reduced to form cyclopropanemethanol derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include cyclopropanecarboxamides, esters, and thioesters.
Hydrolysis Products: Cyclopropanecarboxylic acid and ethanol.
Reduction Products: Cyclopropanemethanol derivatives.
Applications De Recherche Scientifique
Cyclopropanecarbonyl chloride, 1-ethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the production of plant growth regulators and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopropanecarbonyl chloride, 1-ethoxy- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in pharmaceutical applications, the compound may acylate specific functional groups in drug molecules, enhancing their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonyl chloride: The parent compound without the ethoxy group.
Cyclobutanecarbonyl chloride: A similar compound with a four-membered ring.
Acetyl chloride: A simpler acyl chloride with a two-carbon chain.
Uniqueness
Cyclopropanecarbonyl chloride, 1-ethoxy- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its parent compound and other acyl chlorides.
Propriétés
Formule moléculaire |
C6H9ClO2 |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
1-ethoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3 |
Clé InChI |
RZHJMEGFAIKFTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
